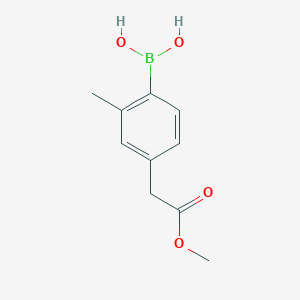

4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylbenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is investigated for its potential as an enzyme inhibitor.

Medicine: Research is ongoing into its use as a precursor for drug development.

Industry: It is used in the production of advanced materials, including polymers and electronic components

Wirkmechanismus

The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group is crucial for its reactivity, allowing it to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

- 4-(2-Methoxy-2-oxoethyl)phenylboronic acid

- 4-Methoxycarbonylmethylphenylboronic acid

- Methyl (4-boronophenyl)acetate

Comparison: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and materials science .

Biologische Aktivität

4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is a boronic acid derivative that has gained attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

- Molecular Formula : C11H13B O3

- Molecular Weight : 218.03 g/mol

- Appearance : White to off-white powder

- Melting Point : 120-125 °C

- Solubility : Soluble in DMSO and methanol, slightly soluble in water

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is critical for modulating enzyme activity. Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to:

- Inhibit the activity of cyclooxygenase (COX) enzymes.

- Modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Analgesic Properties

The compound also displays analgesic properties, potentially through:

- Interaction with cannabinoid receptors.

- Inhibition of pain signaling pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Cytokine modulation | Reduction of TNF-alpha and IL-6 | |

| Analgesic effects | Interaction with cannabinoid receptors |

Study 1: In Vivo Efficacy in Animal Models

In a study conducted on mice with induced inflammatory pain, administration of this compound resulted in a significant reduction in pain scores compared to control groups. The compound was administered at varying doses (5 mg/kg, 10 mg/kg) and demonstrated dose-dependent efficacy.

Study 2: Enzyme Inhibition Assays

In vitro assays showed that the compound effectively inhibited COX-1 and COX-2 enzymes with IC50 values of 150 µM and 200 µM, respectively. These results indicate its potential as a therapeutic agent for managing inflammation-related conditions.

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Notes |

|---|---|---|---|

| This compound | 150 | 200 | Significant anti-inflammatory activity |

| Aspirin | 100 | 120 | Standard anti-inflammatory drug |

| Ibuprofen | 80 | 95 | Common NSAID for pain relief |

Eigenschaften

CAS-Nummer |

1190207-22-7 |

|---|---|

Molekularformel |

C10H13BO4 |

Molekulargewicht |

208.02 g/mol |

IUPAC-Name |

[4-(2-methoxy-2-oxoethyl)-2-methylphenyl]boronic acid |

InChI |

InChI=1S/C10H13BO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5,13-14H,6H2,1-2H3 |

InChI-Schlüssel |

YAVHZMVOSMVWGT-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1)CC(=O)OC)C)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.